molecular formula C17H23N3O3 B4521896 2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide

2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide

Cat. No.: B4521896
M. Wt: 317.4 g/mol
InChI Key: RRNYHKBPZSEARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide is an organic compound that features a benzoyl group substituted with an allyloxy group and a hydrazinecarboxamide moiety

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Materials Science: It can be used in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide typically involves the following steps:

    Preparation of 2-(allyloxy)benzoic acid: This can be achieved by reacting 2-hydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate.

    Formation of 2-(allyloxy)benzoyl chloride: The 2-(allyloxy)benzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Reaction with N-cyclohexylhydrazinecarboxamide: The 2-(allyloxy)benzoyl chloride is reacted with N-cyclohexylhydrazinecarboxamide in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The benzoyl group can be reduced to a benzyl alcohol.

    Substitution: The allyloxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides or aldehydes.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Mechanism of Action

The mechanism of action of 2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydrazinecarboxamide moiety could play a role in binding to these targets, while the allyloxy and benzoyl groups could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(allyloxy)benzoyl]-N-phenylhydrazinecarboxamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

    2-[2-(benzyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide: Similar structure but with a benzyloxy group instead of an allyloxy group.

Uniqueness

2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide is unique due to the presence of both an allyloxy group and a cyclohexylhydrazinecarboxamide moiety. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-cyclohexyl-3-[(2-prop-2-enoxybenzoyl)amino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-2-12-23-15-11-7-6-10-14(15)16(21)19-20-17(22)18-13-8-4-3-5-9-13/h2,6-7,10-11,13H,1,3-5,8-9,12H2,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNYHKBPZSEARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C(=O)NNC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide
Reactant of Route 6
Reactant of Route 6
2-[2-(allyloxy)benzoyl]-N-cyclohexylhydrazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.